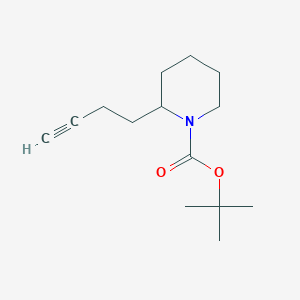
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a but-3-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and but-3-yn-1-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The process involves the following steps:
Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate intermediate.
Alkylation: The intermediate is then reacted with but-3-yn-1-ol in the presence of a catalyst such as palladium on carbon (Pd/C) to form the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The alkyne group allows for potential interactions with active sites of enzymes, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-(but-3-yn-1-yl)piperidine-1-carboxylate is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other piperidine carboxylates and makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H23NO2 |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
tert-butyl 2-but-3-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-5-6-9-12-10-7-8-11-15(12)13(16)17-14(2,3)4/h1,12H,6-11H2,2-4H3 |
InChI-Schlüssel |
XFIBYWABJZJWRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


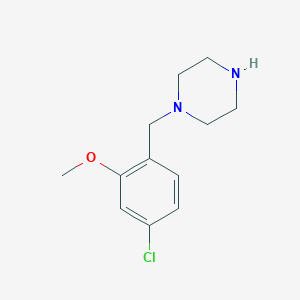
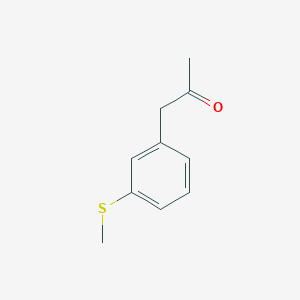
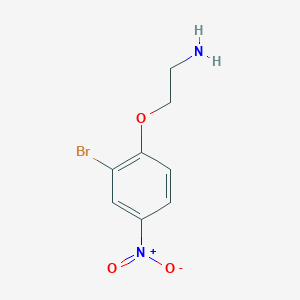

![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
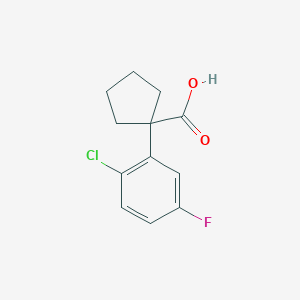
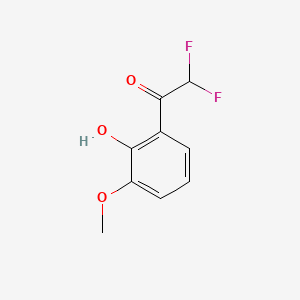
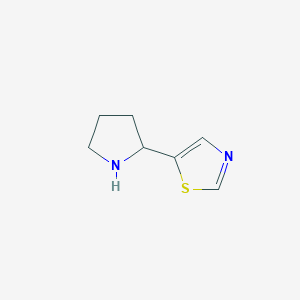
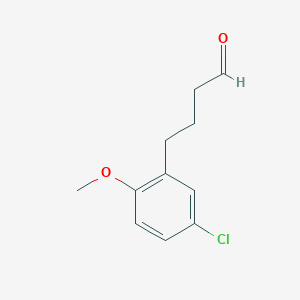

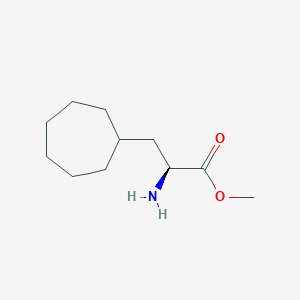
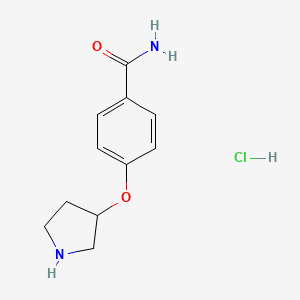
![Imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B13613228.png)
![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
